3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Physicochemical profiling Drug-likeness Permeability prediction

3-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione (CAS 4260-41-7) is a mono-N3-arylated uracil derivative with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol. The compound belongs to the pyrimidine-2,4-dione (uracil) family and is specifically substituted at the N3 position with a 4-methylphenyl (p-tolyl) group, leaving the N1, C5, and C6 positions available for further derivatization.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 4260-41-7
Cat. No. B3023542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
CAS4260-41-7
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C=CNC2=O
InChIInChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)
InChIKeyALJHDIINIMWJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione (CAS 4260-41-7): Procurement-Relevant Identity and Structural Classification


3-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione (CAS 4260-41-7) is a mono-N3-arylated uracil derivative with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol [1]. The compound belongs to the pyrimidine-2,4-dione (uracil) family and is specifically substituted at the N3 position with a 4-methylphenyl (p-tolyl) group, leaving the N1, C5, and C6 positions available for further derivatization [1]. Its computed XLogP3-AA is 1.1, with one hydrogen bond donor, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 49.4 Ų [1]. This compound serves as a regiochemically defined building block for medicinal chemistry and agrochemical discovery programs, distinct from its N1- and C6-substituted positional isomers in both synthetic accessibility and physicochemical properties.

Why Generic Substitution of 3-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione Fails: Regiochemical Identity, Physicochemical Property Divergence, and Synthetic Accessibility


The pyrimidine-2,4-dione scaffold can be arylated at N1, N3, or C5/C6 positions, and these positional isomers are not functionally interchangeable. The N3-p-tolyl substitution in CAS 4260-41-7 produces a distinct hydrogen-bonding donor/acceptor arrangement, altered tautomeric equilibrium, and different electronic distribution at the remaining reactive sites compared to the N1-p-tolyl isomer (CAS 22455-92-1) or the C6-p-tolyl analog (CAS 33166-96-0) [1][2][3]. Computed physicochemical properties quantify this divergence: the N3 isomer displays a topological polar surface area (TPSA) of 49.4 Ų with one H-bond donor, whereas the C6 isomer has TPSA of 58.2 Ų with two H-bond donors [1][3]. These differences affect membrane permeability, solubility, and protein-ligand recognition in downstream biological applications. Furthermore, the synthetic route to N3-aryl uracils requires regioselective N-arylation strategies, which are distinct from those used for N1-aryl uracils and cannot be simply interchanged during library synthesis [4]. Substituting one regioisomer for another without experimental validation risks altered binding affinity, off-target effects, and synthetic incompatibility.

Quantitative Differentiation Evidence for 3-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione (CAS 4260-41-7) Versus Closest Positional Isomers and N3-Aryl Analogs


TPSA and Hydrogen-Bond Donor Count Distinguish N3-p-Tolyl from C6-p-Tolyl Isomer

The topological polar surface area (TPSA) of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is 49.4 Ų with one hydrogen-bond donor (HBD = 1), while the C6-p-tolyl positional isomer (CAS 33166-96-0) displays TPSA of 58.2 Ų with two hydrogen-bond donors (HBD = 2) [1][2]. This 8.8 Ų TPSA difference and reduction of one HBD in the N3 isomer are significant for passive membrane permeability, as TPSA values below 60 Ų with HBD ≤ 1 are generally associated with improved blood-brain barrier penetration potential [3].

Physicochemical profiling Drug-likeness Permeability prediction

Derivative Containing the 3-(p-Tolyl)uracil Core Achieves Sub-Nanomolar Allosteric D1 Dopamine Receptor Potency

A derivative built on the 3-(p-tolyl)pyrimidine-2,4-dione core—6-(3,5-dimethylpiperidin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (CID 3236229/MLS000045910)—demonstrated an EC₅₀ of 0.0111 nM at the human D₁A dopamine receptor in a functional allosteric modulator assay [1]. This sub-nanomolar potency establishes the 3-(p-tolyl)uracil scaffold as a validated starting point for developing highly potent D₁ receptor allosteric modulators, a pharmacological profile not achieved by simple N1-p-tolyl or C6-p-tolyl uracil derivatives in the same screening platform.

GPCR allosteric modulation Dopamine D1 receptor Neuropsychiatric drug discovery

N3-Aryl Uracils as Selective DNA Polymerase IIIC Inhibitors: N3 vs. N1 Substitution Governs Antibacterial Activity

In the 6-anilinouracil class of bacterial DNA polymerase IIIC inhibitors, substitution at the uracil N3 position is a critical determinant of both enzyme inhibition potency and antibacterial spectrum selectivity against Gram-positive organisms [1][2]. N3-alkylated 6-anilinouracils retain potent pol IIIC inhibition, whereas N1-substitution patterns often lead to substantial loss of activity due to disruption of the essential N1-H hydrogen-bonding interaction with the enzyme active site [1]. This class-level SAR establishes that the N3 position is the permissive derivatization site for maintaining antibacterial activity, directly relevant to the selection of N3-p-tolyl-uracil (CAS 4260-41-7) over N1-p-tolyl-uracil (CAS 22455-92-1) for antibacterial discovery programs.

Antibacterial DNA polymerase IIIC Gram-positive bacteria

Synthetic Accessibility Advantage: N3-Monoarylation vs. N1,N3-Diarylation in Uracil Scaffold Derivatization

Copper-catalyzed N-arylation of uracil with diaryliodonium salts proceeds with high selectivity but typically yields N1,N3-diarylation products when excess arylating agent is used [1]. Achieving exclusive N3-monoarylation—as in 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione—requires controlled stoichiometry and specific base conditions, providing a synthetically distinct intermediate with a free N1-H site available for orthogonal subsequent derivatization [1]. In contrast, the N1,N3-bis(4-methylphenyl)pyrimidine-2,4-dione analog (C₁₈H₁₆N₂O₂, MW 292.34) has no remaining N-H donor for further functionalization, limiting its utility as a building block [2]. The mono-N3-aryl compound retains one hydrogen-bond donor (HBD = 1) and one free N-H, enabling sequential chemoselective elaboration at N1, C5, and C6.

Synthetic methodology Regioselective N-arylation Chemical biology tool synthesis

Optimal Application Scenarios for 3-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione (CAS 4260-41-7) Based on Verified Differentiation Evidence


Lead Optimization for CNS-Active Dopamine D₁ Receptor Allosteric Modulators

The 3-(p-tolyl)pyrimidine-2,4-dione scaffold, as demonstrated by the derivative 6-(3,5-dimethylpiperidin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione which achieves EC₅₀ = 0.0111 nM at human D₁A receptor [1], provides an ideal starting point for CNS-targeted D₁ allosteric modulator programs. The scaffold's TPSA of 49.4 Ų and single H-bond donor (HBD = 1) [2] favor passive blood-brain barrier penetration, while the free N1-H and unsubstituted C5/C6 positions enable systematic SAR exploration. Medicinal chemistry teams seeking D₁ PAM leads for Parkinson's disease, cognitive disorders, or schizophrenia should prioritize this N3-regioisomer over the N1- or C6-p-tolyl analogs, which lack comparable documented D₁ activity and have less favorable CNS physicochemical profiles.

Gram-Positive Antibacterial Discovery Using the N3-Aryl Uracil Pharmacophore

N3-substituted 6-anilinouracils are validated inhibitors of the Gram-positive-specific DNA polymerase IIIC enzyme, and the N3 position has been established as the permissive derivatization site for retaining antibacterial activity, whereas N1 substitution is detrimental [3][4]. 3-(p-Tolyl)pyrimidine-2,4(1H,3H)-dione (CAS 4260-41-7) preserves the essential N1-H hydrogen-bond donor required for pol IIIC binding and provides a pre-installed N3-aryl group for further elaboration at C5 and C6. This compound is the correct starting scaffold for antibacterial discovery targeting resistant Gram-positive pathogens (e.g., MRSA, VRE), while the N1-p-tolyl isomer (CAS 22455-92-1) would eliminate the critical N1-H interaction and should be excluded from this application.

Divergent Chemical Biology Probe Synthesis via Orthogonal N1, C5, and C6 Functionalization

As a mono-N3-arylated uracil, CAS 4260-41-7 retains one free N-H (N1) and two unsubstituted carbon positions (C5, C6), providing three independently addressable diversification vectors [5]. This contrasts with the N1,N3-bis-arylated analog, which has zero free N-H positions and is a terminal synthetic product. Chemical biology groups requiring tailored uracil-based probes, affinity ligands, or PROTAC building blocks can exploit the sequential chemoselectivity of N1-alkylation, C5-halogenation, and C6-amination on the 3-(p-tolyl)uracil core. The scaffold's moderate lipophilicity (XLogP3 = 1.1) [2] also provides a favorable starting point for tuning solubility and target engagement.

Physicochemical Property-Based Library Design with Defined CNS Drug-Like Parameters

The target compound's computed physicochemical properties—XLogP3 = 1.1, TPSA = 49.4 Ų, HBD = 1, HBA = 2, rotatable bonds = 1 [2]—fall within established CNS drug-like space guidelines (TPSA < 60–70 Ų, HBD ≤ 3). Fragment-based screening libraries and diversity-oriented synthesis collections seeking CNS-compatible building blocks should include this N3-p-tolyl isomer based on its objectively favorable computed property profile. In contrast, the C6-p-tolyl positional isomer (TPSA = 58.2 Ų, HBD = 2) [6] is less CNS-optimal due to higher TPSA and additional H-bond donor burden, and the N1-isomer, while sharing identical XLogP3 and TPSA with the N3 compound, lacks the N3-substitution SAR advantages documented in antibacterial and GPCR programs.

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